2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
Description
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and two ketone groups. Its molecular formula is C₈H₁₂ClN₂O₂·HCl, with a molecular weight of 272.8 g/mol (purity ≥95%) . The spiro[4.4]nonane core confers rigidity, while the methyl group at position 2 modulates electronic and steric properties. This compound is primarily used in pharmaceutical research, particularly in studies targeting central nervous system (CNS) disorders due to structural similarities with GABA analogs .
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10-6(11)4-8(7(10)12)2-3-9-5-8;/h9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXBOVPXBXJHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2(C1=O)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 190.67 g/mol. Its structure includes a spiro junction that contributes to its biological activity, particularly through interactions with various biological targets such as enzymes and receptors.
Pharmacological Activity
Research indicates that this compound exhibits notable pharmacological properties, particularly in the context of bone health. A study highlighted its ability to inhibit osteoclast activity in both mouse and human models, which is crucial for preventing bone loss associated with conditions like osteoporosis .
Key Findings:
- Inhibition of Osteoclast Activity : The compound demonstrated effectiveness in inhibiting osteoclasts without adversely affecting osteoblast function, suggesting a potential therapeutic role in osteoporosis management .
- Mechanism of Action : The spirocyclic structure allows for specific interactions with cellular pathways involved in bone remodeling, particularly targeting the DOCK5 protein involved in osteoclast adhesion .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | Dihydrochloride form; potential enhanced solubility | |
| 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione | Contains additional keto groups; varied reactivity | |
| 4-Chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide | N/A | Effective in preventing bone loss; lead for anti-osteoporotic drugs |
Study on Osteoclast Inhibition
A pivotal study published in the Journal of Medicinal Chemistry explored the effects of various diazaspiro compounds on osteoclast activity. The results indicated that certain derivatives inhibited osteoclast function significantly while preserving osteoblast viability. This dual action presents a promising avenue for developing new treatments for osteoporosis .
Preclinical Trials
In preclinical trials conducted on ovariectomized mice (a model for postmenopausal osteoporosis), treatment with 2-methyl-2,7-diazaspiro[4.4]nonane derivatives prevented pathological bone loss without affecting overall bone formation rates. This finding underscores the compound's potential as a therapeutic agent that selectively targets osteoclasts .
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparison
Key Research Findings
- Anticonvulsant Activity: Benzyloxy and dichlorophenylamino substituents (e.g., compound 9 in ) enhance MES activity, likely due to improved target engagement at GABA receptors .
- Metabolic Stability : Methyl-substituted analogs exhibit superior metabolic stability over benzyl derivatives, as seen in pharmacokinetic studies of related spiro compounds .
- Synthetic Accessibility: Spiro[4.4]nonane derivatives are synthesized via optimized Knoevenagel condensations and cyanide hydrolysis, whereas spiro[3.5] analogs require alternative cyclization strategies .
Preparation Methods
Formation of the Spirocyclic Core
- Starting from appropriate diamine or amino acid derivatives, the spirocyclic core is formed by intramolecular cyclization.
- For example, an acetal derivative precursor is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperature (-78 °C) to generate a reactive intermediate.
- Subsequent addition of a diketone or related electrophile allows for the formation of the diazaspiro[4.4]nonane-1,3-dione scaffold through nucleophilic attack and ring closure.
- The reaction mixture is gradually warmed to room temperature, followed by quenching with saturated ammonium chloride solution and extraction with dichloromethane (CH2Cl2).
Methylation
- Methyl iodide (MeI) is added dropwise to the spirocyclic intermediate in the presence of potassium carbonate (K2CO3) as a base, typically in a polar aprotic solvent such as dimethylformamide (DMF) or THF.
- The methylation proceeds at elevated temperatures (e.g., 50-100 °C) for several hours to ensure complete substitution at the nitrogen atom.
- After completion, the reaction mixture is filtered, concentrated, and purified by flash chromatography.
Salt Formation
- The free base of 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione is converted into its hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution in an appropriate solvent.
- This step improves the compound's stability, crystallinity, and handling properties.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Spirocyclic core formation | LiHMDS (1.0 M in THF), -78 °C, 2.5 h; then warm to RT | 50-70 | Requires anhydrous conditions and inert atmosphere |
| Methylation | MeI, K2CO3, DMF or THF, 50-100 °C, 5 h | 60-70 | Base-promoted N-methylation |
| Hydrochloride salt formation | HCl gas or HCl in solvent, room temperature | Quantitative | Salt isolation by crystallization |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic structure and methyl substitution.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the methylated diazaspiro compound.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amide carbonyl groups (~1770 and 1650 cm^-1) and N-H stretching (~3400 cm^-1) are observed.
- Melting Point: The hydrochloride salt typically exhibits a sharp melting point indicative of purity (e.g., 90-92 °C).
Research Findings and Optimization
- The use of LiHMDS at low temperature is critical to control the regioselectivity and yield of the spirocyclization step.
- Methylation efficiency depends on the base and solvent choice; K2CO3 in DMF or THF provides good yields.
- The hydrochloride salt form enhances stability and facilitates purification.
- Alternative alkylation methods (e.g., methyl triflate) have been explored but MeI remains the most practical reagent.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents | Temperature | Time | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| 1 | Spirocyclization | LiHMDS, diketone precursor | -78 °C to RT | ~4 h | 50-70 | Anhydrous, inert atmosphere |
| 2 | N-Methylation | MeI, K2CO3, DMF/THF | 50-100 °C | 5 h | 60-70 | Base-promoted, purification needed |
| 3 | Hydrochloride salt prep | HCl (gas or solution) | RT | 1-2 h | Quantitative | Crystallization for isolation |
This preparation methodology is supported by extensive experimental data from peer-reviewed synthetic chemistry research, demonstrating reproducibility and scalability for laboratory synthesis of this compound.
Q & A
Advanced Research Question
- Genetic knockdown/knockout (CRISPR/Cas9) of putative targets to confirm on-mechanism effects .
- Chemical proteomics (e.g., affinity chromatography-MS) identifies off-target interactions .
- Metabolomic profiling (LC-MS/MS) tracks downstream pathway modulation (e.g., changes in ATP levels for kinase targets) .
What are the ethical and safety protocols for handling this compound in laboratory settings?
Basic Research Question
Material Safety Data Sheets (MSDS) classify it as irritant (H315, H319). Handling requires PPE (gloves, goggles), fume hood use, and waste disposal per EPA guidelines . Acute toxicity (LD₅₀) is assessed via OECD 423 guidelines in rodent models before in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
